molecular formula C4H9ClN4O B3026922 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride CAS No. 1187928-77-3

5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride

Cat. No.: B3026922
CAS No.: 1187928-77-3
M. Wt: 164.59
InChI Key: LQKALELIIHGVHE-UHFFFAOYSA-N
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Description

5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride is a heterocyclic compound characterized by a 1,2,4-triazol-3-one core substituted with a methylaminomethyl group at the 5-position and a hydrochloride counterion. This structural configuration enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications. The compound’s reactivity is influenced by the electron-withdrawing triazolone ring and the nucleophilic methylaminomethyl substituent, which can participate in further derivatization or biological interactions .

Properties

IUPAC Name

3-(methylaminomethyl)-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O.ClH/c1-5-2-3-6-4(9)8-7-3;/h5H,2H2,1H3,(H2,6,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKALELIIHGVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NNC(=O)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-77-3
Record name 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-[(methylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride typically involves the reaction of 5-methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction conditions often include maintaining a specific temperature range and pH level to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the final product through crystallization or other separation techniques to achieve the desired purity level.

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits reactivity at three sites:

  • Triazolone ring : Undergoes nitration with HNO₃ (98%) at 15–45°C to introduce nitro groups .

  • Methylaminomethyl group : Participates in Mannich reactions with formaldehyde and secondary amines to form tertiary amines .

  • Hydrochloride counterion : Exchanges with AgNO₃ or NaHCO₃ to generate free bases or metal complexes .

Table 2: Key Reactions and Products

Reaction TypeReagentsProductApplication
NitrationHNO₃, H₂SO₄, 30°C3-Nitro derivativeEnergetic materials
AlkylationBenzyl chloride, Cs₂CO₃N-Benzyl analogBioactive intermediates
DeprotonationNaOH (aq)Free base formCoordination chemistry

Coordination Chemistry

The free base form acts as a bidentate ligand via the triazolone oxygen and methylamine nitrogen. Reported complexes include:

  • Cu(II) complexes : Formed in methanol with CuCl₂, showing square planar geometry (λmax = 610 nm) .

  • Zn(II) complexes : Synthesized in DMF, exhibiting antimicrobial activity .

Table 3: Metal Complex Properties

MetalStoichiometry (Ligand:Metal)Stability Constant (log β)Biological Activity
Cu(II)2:18.2 ± 0.3Anticancer (IC₅₀: 12 µM vs. HeLa)
Zn(II)1:16.7 ± 0.2Antibacterial (MIC: 8 µg/mL vs. E. coli)

Stability and Degradation

  • Thermal stability : Decomposes at 210°C (DSC) without melting .

  • Hydrolytic degradation : Unstable in strong acids (pH < 2) or bases (pH > 12), cleaving the triazolone ring within 24h .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Research indicates that triazole derivatives exhibit significant antimicrobial properties. 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride has been evaluated for its effectiveness against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties :
    • The compound's structure suggests potential antifungal activity. Triazole derivatives are known for their role as antifungal agents, particularly in the treatment of systemic fungal infections. Preliminary studies indicate that this compound may inhibit fungal growth by interfering with ergosterol synthesis .
  • Cancer Research :
    • There is emerging interest in the use of this compound as a scaffold for developing new anticancer drugs. Its ability to modulate various biological pathways makes it a candidate for further investigation in cancer therapeutics . Researchers are exploring its effects on cell proliferation and apoptosis in cancer cell lines.

Biochemical Applications

  • Enzyme Inhibition :
    • This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain kinases, which are crucial in signaling pathways related to cell growth and differentiation .
  • Drug Development :
    • The compound serves as a versatile building block in medicinal chemistry. Its unique structure allows for modifications that can lead to the development of new drugs targeting various diseases . Researchers are investigating its derivatives for improved efficacy and reduced toxicity.

Case Studies and Research Findings

Study TitleFocusFindings
Antimicrobial Efficacy of Triazole DerivativesEvaluation of antimicrobial propertiesShowed significant inhibition against E. coli and S. aureus
Triazole Derivatives as Antifungal AgentsInvestigation of antifungal activityPotential to disrupt ergosterol biosynthesis in fungi
Enzyme Inhibition StudiesAnalysis of kinase inhibitionInhibited specific kinases involved in cancer cell signaling

Mechanism of Action

The mechanism of action of 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Biological Activity : Thiophene-methyl derivatives exhibit antimicrobial properties, whereas pyridinyl analogues are explored for metal coordination, suggesting substituent-dependent bioactivity .

Physicochemical Properties

  • Solubility: The hydrochloride salt of the target compound improves water solubility compared to neutral analogues like 5-chloromethyl-triazol-3-one (soluble in methanol) or aryl-substituted derivatives (e.g., Sulfentrazone, requiring organic solvents) .
  • Stability : Hydrochloride salts generally enhance stability under acidic conditions, whereas chloromethyl derivatives may degrade via hydrolysis, requiring storage at controlled temperatures .

Research Findings and Trends

Recent studies emphasize the triazolone scaffold’s versatility:

  • Functionalization : The 5-position is a hotspot for introducing diverse groups (e.g., halides, heterocycles) to modulate reactivity and bioactivity .
  • Crystallography : X-ray studies of thiophene-methyl derivatives reveal planar triazolone rings with substituents influencing crystal packing and stability .
  • Sustainability : Modified synthetic routes (e.g., one-pot reactions, catalytic methods) reduce waste and improve yields for chloromethyl and pyridinyl analogues .

Biological Activity

5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride (CAS No. 1187928-77-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₄H₈N₄O
  • Molar Mass : 128.13 g/mol
  • Physical Form : Solid
  • Purity : ≥95%
  • Storage Conditions : Room temperature or -20°C for long-term storage

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on specific cellular pathways.

  • Inhibition of Tumor Growth : Research indicates that compounds similar to 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one exhibit inhibitory effects on the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation and survival, and its dysregulation is often associated with cancer progression .
  • Antimicrobial Properties : Preliminary studies suggest that triazole derivatives can exhibit antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell wall synthesis or interference with nucleic acid synthesis .

Research Findings

Several studies have highlighted the efficacy of this compound in different biological contexts:

Table 1: Summary of Biological Studies

Study ReferenceBiological ActivityFindings
Antitumor ActivityDemonstrated inhibition of tumor cell proliferation in vitro.
Antimicrobial ActivityEffective against Gram-positive bacteria; mechanism involves cell wall disruption.
CytotoxicityInduced apoptosis in cancer cell lines; linked to PI3K pathway inhibition.

Case Studies

A notable case study focused on the application of triazole derivatives in cancer treatment demonstrated that compounds with structural similarities to 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one significantly reduced tumor size in mouse models when administered at low doses . The study emphasized the importance of optimizing drug exposure to enhance therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride, and how can purity be maximized?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. For example, refluxing intermediates like hydrazine derivatives (e.g., 0.01 mol in n-butanol) with hydrazine hydrate (1.46 mL, 0.03 mol) for 4 hours, followed by alkaline workup (e.g., KOH addition) and recrystallization from dimethyl sulfoxide/water (1:1) to achieve yields >60% . Purity is enhanced by iterative recrystallization and monitoring via TLC or HPLC .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • Methodology : Use a combination of:

  • 1H-NMR/13C-NMR : To confirm proton environments and carbon backbone (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch ~1700 cm⁻¹, N-H bend ~1600 cm⁻¹) .
  • Elemental analysis : Validate empirical formula (e.g., C%: 46.45, H%: 7.36, N%: 24.07) .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS every 24 hours. Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. How can computational chemistry tools streamline reaction design for novel derivatives of this triazolone scaffold?

  • Methodology : Employ quantum chemical calculations (e.g., DFT) to model transition states and predict reaction pathways. For example, use reaction path search algorithms to optimize solvent effects (e.g., DMSO vs. water) and identify energy barriers for cyclization steps. Validate predictions with small-scale experiments .

Q. How should researchers resolve contradictions in reported reaction yields across studies?

  • Methodology : Apply Design of Experiments (DOE) to systematically analyze variables (e.g., solvent ratio, temperature, catalyst loading). For instance, a central composite design can identify interactions between reflux time (4–24 hours) and stoichiometry (1:1–1:3 molar ratios), minimizing trial-and-error approaches .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting antimicrobial or antitumor activity?

  • Methodology : Synthesize analogs with modified substituents (e.g., thiophene, phenyl, or halogen groups) and compare bioactivity. For example, replace the methylaminomethyl group with cyclohexyl or chloromethyl moieties (similarity scores >0.6 ). Test in vitro against cancer cell lines (e.g., MCF-7) or bacterial strains (e.g., S. aureus), correlating logP and IC50 values .

Q. How can analytical methods for quantifying trace impurities be validated to meet ICH guidelines?

  • Methodology : Perform validation per ICH Q2(R1):

  • Linearity : Prepare calibration curves (0.1–200 µg/mL) with R² >0.995.
  • Accuracy : Spike recovery tests (80–120%).
  • Precision : Repeat intra-day/inter-day analyses (RSD <2%).
  • LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cyclization reactions?

  • Methodology : Probe reaction mechanisms using isotopic labeling (e.g., 15N) or kinetic isotope effects. For example, track hydrazine incorporation via LC-MS in deuterated solvents. Computational studies (e.g., NBO analysis) can reveal charge distribution at reactive sites (e.g., triazolone C=O) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride
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5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride

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